6-Cyclopropyl-2-[1-(morpholine-4-sulfonyl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
6-Cyclopropyl-2-[1-(morpholine-4-sulfonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a cyclopropyl group, a morpholine-4-sulfonyl group, a piperidin-4-yl group, and a 1,8-naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-[1-(morpholine-4-sulfonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated naphthyridine under palladium catalysis . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-[1-(morpholine-4-sulfonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6-Cyclopropyl-2-[1-(morpholine-4-sulfonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-[1-(morpholine-4-sulfonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidinones and spiropiperidines.
Naphthyridine Derivatives: Compounds containing the naphthyridine core, such as quinolines and isoquinolines.
Uniqueness
6-Cyclopropyl-2-[1-(morpholine-4-sulfonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its combination of structural elements, which confer specific chemical properties and potential applications. The presence of the cyclopropyl group adds strain and reactivity, while the morpholine-4-sulfonyl group provides solubility and potential biological activity. The piperidin-4-yl group and 1,8-naphthyridine core contribute to the compound’s stability and versatility in various chemical reactions.
Properties
Molecular Formula |
C20H26N4O3S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-[4-(6-cyclopropyl-1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonylmorpholine |
InChI |
InChI=1S/C20H26N4O3S/c25-28(26,24-9-11-27-12-10-24)23-7-5-16(6-8-23)19-4-3-17-13-18(15-1-2-15)14-21-20(17)22-19/h3-4,13-16H,1-2,5-12H2 |
InChI Key |
QZYYUJCXLKAONJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C3C(=C2)C=CC(=N3)C4CCN(CC4)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
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